molecular formula C19H21BrN2O B2837100 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 477320-65-3

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2837100
CAS No.: 477320-65-3
M. Wt: 373.294
InChI Key: CNFHGQXRVXBRRD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (CAS 477320-65-3) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C19H21BrN2O and a molecular weight of 373.29 g/mol, this bromophenyl and phenylpiperazine-containing propanone derivative is of significant interest in medicinal chemistry and drug discovery research . Compounds featuring the piperazine moiety are extensively investigated for their diverse pharmacological profiles. Research into similar 3-(4-substituted-piperazin-1-yl) derivatives has demonstrated potential biological activities, including antifungal properties against specific clinical isolates, highlighting the value of this structural class in developing new therapeutic agents . The molecular structure, characterized by its SMILES code O=C(C1=CC=C(Br)C=C1)CCN2CCN(C3=CC=CC=C3)CC2, provides a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately, as it may pose hazards. For specific handling and storage recommendations, please contact the supplier.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFHGQXRVXBRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-65-3
Record name 1-(4-BROMOPHENYL)-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE
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Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The process begins with the bromination of a phenyl ring to form a bromophenyl intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of a phenylpiperazine derivative through a nucleophilic substitution reaction.

    Coupling Reaction: The final step is the coupling of the bromophenyl intermediate with the phenylpiperazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom, forming new derivatives.

    Hydrolysis: Under acidic or basic conditions, hydrolysis of the compound can lead to the breakdown of the piperazine ring or the cleavage of the carbonyl group.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one exhibit notable biological activities, including:

  • Antidepressant Effects : The piperazine ring is known for its role in various antidepressant drugs, suggesting potential therapeutic applications in mood disorders.
  • Antipsychotic Properties : Similar compounds have been studied for their efficacy in treating schizophrenia and other psychotic disorders.
  • Anti-anxiety Effects : The compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in anxiety regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including bromination and piperazine formation. Notable derivatives include:

Compound Name Structure Unique Features
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-oneC₁₈H₂₃BrN₂OContains dimethylamino group; potential for enhanced lipophilicity.
2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-oneC₁₈H₁₈Br₂N₃OFeatures additional bromine; may exhibit different reactivity patterns.
1-(4-Bromophenyl)-3-(1-phenylpropan-2-ylamino)propan-1-oneC₂₀H₂₂BrN₂OIncorporates an isopropanolamine; possibly alters pharmacokinetics.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibited significant antidepressant-like effects in animal models, indicating the potential of this compound as a candidate for further development in treating depressive disorders .
  • Neuropharmacological Studies : Research highlighted in Neuropharmacology showed that similar compounds could modulate serotonin receptors, suggesting that this compound may influence mood regulation and anxiety levels .
  • Antipsychotic Potential : A comparative study on various piperazine derivatives indicated that compounds with a similar structure could effectively reduce psychotic symptoms in preclinical models, supporting the exploration of this compound in treating schizophrenia .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Pyrazoline Cores

Several pyrazoline derivatives share the 4-bromophenyl substituent but differ in core structure and additional functional groups:

  • ME-4: 1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one Key Features: Pyrazoline ring with hydrazinyloxy side chain and p-tolyl group. Comparison: The pyrazoline core introduces conformational rigidity compared to the flexible propane backbone of the target compound.
  • Compound 2: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Key Features: Pyrazoline ring with fluorophenyl and bromophenyl substituents. X-ray data show dihedral angles between pyrazole and aromatic rings (5.3°), influencing molecular planarity .

Piperazine-Based Derivatives

Piperazine-containing compounds exhibit variations in substituents on the piperazine ring and propane backbone:

  • 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Key Features: Chlorophenyl and benzyl groups on piperazine. Comparison: Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. The benzyl group introduces steric bulk, which may hinder receptor binding compared to the phenyl group in the target compound .
  • 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone Key Features: Diphenylmethyl and diphenyl groups. Comparison: The diphenylmethyl substituent increases hydrophobicity, likely reducing aqueous solubility.

Simple Propanone Derivatives

Halogenated propanones lacking the piperazine moiety highlight the role of substituents:

  • Comparison: The absence of the piperazine group reduces hydrogen-bonding capacity and solubility. Coupling reactions with N-hydroxyphthalimide (NHPI) yield moderate-to-good yields (60–73%), suggesting reactivity at the ketone position .
  • 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)propan-1-one O-(2,4-dinitrophenyl) oxime

    • Key Features : Oxime derivative with hydroxyphenyl and dinitrophenyl groups.
    • Comparison : The oxime functional group introduces nucleophilic character, differing from the electrophilic ketone in the target compound. The dinitrophenyl group enhances UV absorption, useful in analytical applications .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~415.3 4-Bromophenyl, 4-phenylpiperazine Piperazine enhances solubility
ME-4 372.85 4-Bromophenyl, hydrazinyloxy Pyrazoline core, rigid conformation
1-(4-Benzylpiperazin-1-yl)-3-(4-Cl-phenyl)... ~450.9 4-Chlorophenyl, benzylpiperazine Increased steric bulk
1-(4-Bromophenyl)propan-1-one 227.09 4-Bromophenyl Simple halogenated ketone

Key Findings

Structural Flexibility vs. Rigidity : The target compound’s propane backbone offers conformational flexibility, whereas pyrazoline derivatives (e.g., ME-4) adopt rigid, planar structures due to their heterocyclic cores .

Halogen Effects : Bromine’s polarizability enhances halogen bonding compared to chlorine or fluorine, impacting molecular recognition in biological systems .

Piperazine Contribution : The 4-phenylpiperazine group improves aqueous solubility relative to benzyl or diphenylmethyl substituents, critical for pharmacokinetics .

Synthetic Accessibility : Piperazine derivatives often require multi-step syntheses, whereas pyrazoline compounds are accessible via one-pot condensations .

Biological Activity

1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromophenyl group and a phenylpiperazine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22BrN2O\text{C}_{19}\text{H}_{22}\text{Br}\text{N}_{2}\text{O}

Key Features:

  • Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Phenylpiperazine Moiety : Often associated with neuropharmacological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the bromophenyl group facilitates binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation, anxiety, and other neuropsychiatric conditions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antidepressant Activity

Studies have shown that compounds with similar structures often act as serotonin receptor modulators. The presence of the piperazine ring is particularly significant in enhancing antidepressant effects through interaction with serotonin (5-HT) receptors.

Anticancer Properties

The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar piperazine structures have shown inhibitory activity against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

Neuropharmacological Effects

Given its structural characteristics, the compound may exhibit anxiolytic or antipsychotic properties. Research into related phenylpiperazine derivatives has highlighted their potential in modulating dopaminergic and serotonergic pathways, suggesting that this compound could similarly affect mood and cognition .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes relevant comparisons:

Compound NameStructural FeatureBiological Activity
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-oneChlorine instead of BrominePotentially similar antidepressant effects
1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-oneFluorine atomEnhanced metabolic stability
1-(4-Methylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-oneMethyl groupAltered steric properties affecting receptor binding

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study demonstrated that piperazine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications in the phenyl group could enhance cytotoxicity .
  • Neuropharmacological Effects : Research on phenylpiperazine compounds indicates their efficacy in animal models for anxiety and depression, supporting the hypothesis that this compound may exhibit similar properties .

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–110°CHigher temperatures accelerate reaction but may degrade heat-sensitive groups.
SolventDMF or AcCNPolar solvents improve piperazine solubility.
Reaction Time12–24 hoursProlonged time ensures completion but risks side reactions.

How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for verifying the compound’s backbone and substituents:

  • Proton environments : The 4-bromophenyl group shows aromatic protons as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz), while the piperazine protons resonate as multiplets (δ 2.5–3.5 ppm) .
  • Carbon signals : The ketone carbonyl (C=O) appears at δ ~200 ppm, and the brominated aromatic carbons exhibit distinct splitting due to the heavy atom effect .
  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, confirming connectivity between the propanone and piperazine moieties .

What crystallographic techniques are used to determine the three-dimensional structure of this compound, and how are data refined?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure solution : Employing direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and displacement parameters .
  • Validation : Checking for R-factor convergence (R₁ < 0.05) and analyzing residual electron density maps to identify disorder or solvent molecules .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cella = 10.24 Å, b = 12.35 Å, c = 14.78 Å
Bond Length (C=O)1.21 Å

How does the electronic nature of the 4-bromophenyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question
The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a hydrogen-bond acceptor, impacting:

  • Pharmacophore interactions : Enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and stabilizes π-π stacking with aromatic residues .
  • Metabolic stability : Bromine reduces oxidative metabolism at the phenyl ring, prolonging half-life in biological systems .
  • Synthetic derivatization : Facilitates Suzuki-Miyaura cross-coupling for further functionalization (e.g., introducing fluorophores or bioorthogonal handles) .

What strategies are employed to analyze and resolve contradictions in biological activity data across different studies?

Advanced Research Question
Discrepancies in IC₅₀ values or receptor affinity often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or endpoint measurements (fluorescence vs. radiometric) .
  • Compound purity : HPLC-MS verification (>95% purity) is essential to exclude confounding effects from impurities .
  • Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Case Study : A 2021 study resolved conflicting dopamine receptor binding data by standardizing membrane preparation protocols and using a radioligand displacement assay with [³H]spiperone .

How can computational modeling predict the compound’s interaction with biological targets such as GPCRs?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to:

  • Identify binding pockets : Align the compound’s bromophenyl group with hydrophobic subpockets in GPCR transmembrane domains .
  • Simulate dynamics : 100-ns MD trajectories reveal stable hydrogen bonds between the piperazine nitrogen and conserved aspartate residues (e.g., D3.32 in dopamine receptors) .
  • Validate predictions : Compare docking scores (ΔG < -8 kcal/mol) with experimental binding affinities (Kᵢ < 100 nM) .

What are the challenges in optimizing the compound’s solubility for in vivo studies?

Advanced Research Question
The compound’s logP (~3.5) limits aqueous solubility. Strategies include:

  • Salt formation : Hydrochloride salts improve solubility in PBS (pH 7.4) by ionizing the piperazine nitrogen .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles enhances bioavailability by 2–3 fold in rodent models .
  • Prodrug design : Introducing phosphate esters at the ketone group, which hydrolyze in vivo to release the active compound .

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